3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol
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Overview
Description
3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol, often involves the Fischer indole synthesis. This method typically includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of catalysts such as palladium or platinum can facilitate the hydrogenation and sulfonation steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its stable indole structure
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Uniqueness
3-(2,3-Dihydro-1H-indole-5-sulfonyl)propan-1-ol is unique due to the presence of the sulfonyl group, which can enhance its solubility and reactivity compared to other indole derivatives. This makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-indol-5-ylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3S/c13-6-1-7-16(14,15)10-2-3-11-9(8-10)4-5-12-11/h2-3,8,12-13H,1,4-7H2 |
InChI Key |
ZWLSZJORNPPPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)CCCO |
Origin of Product |
United States |
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